molecular formula C22H20F2N4O2 B2485053 2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040662-83-6

2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2485053
CAS RN: 1040662-83-6
M. Wt: 410.425
InChI Key: ABEAQWGOPXEPMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(3-fluorobenzyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one" involves multiple steps, including reductive amination, amide hydrolysis, N-alkylation, and electrophilic fluorination. These processes yield compounds with potential dopamine receptor affinity, indicating their relevance in neurological studies. The synthesis procedures often require precise control of reaction conditions to achieve the desired products with high purity and yield (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis, ESI-MS, and X-ray diffraction studies. These analyses confirm the structural integrity of the synthesized compounds and provide insight into their stability and conformational preferences. Structural characterization is crucial for understanding the interaction of these compounds with biological targets (F. E. Kalai et al., 2020).

Chemical Reactions and Properties

Compounds of this class undergo various chemical reactions, including interactions with biological targets. For instance, their binding affinity to dopamine receptors suggests they can engage in specific receptor-mediated pathways. The chemical properties that enable these interactions include their ability to form stable complexes with proteins, influenced by their molecular structure and the presence of functional groups capable of hydrogen bonding and hydrophobic interactions (Yang Fang-wei, 2013).

Scientific Research Applications

  • Analgesic and Anti-inflammatory Applications :

    • Derivatives of pyridazinone, including compounds related to the one , have been synthesized and evaluated for their analgesic and anti-inflammatory effects. These compounds demonstrated significant activity in tests such as the phenylbenzoquinone-induced writhing test and the carrageenan-induced paw edema method. Importantly, these compounds showed no gastric ulcerogenic effect, unlike some nonsteroidal anti-inflammatory drugs (Şahina et al., 2004).
  • Glucan Synthase Inhibitor for Antifungal Activity :

    • In a study focusing on the synthesis and structure-activity relationship of pyridazinones, certain derivatives were identified as potent β-1,3-glucan synthase inhibitors. These inhibitors are significant for their efficacy in vivo against fungal infections like Candida glabrata (Ting et al., 2011).
  • Potential Use in Antinociceptive Activity :

    • A range of pyridazinone derivatives, including those related to the compound of interest, were synthesized and assessed for antinociceptive activity. These studies revealed that some derivatives were more effective than aspirin in antinociceptive activity tests, indicating their potential as pain-relieving agents (Gokçe et al., 2001).
  • Anticancer and Carbonic Anhydrase Inhibitor Potential :

    • New Mannich bases with structures similar to the compound were synthesized and evaluated for their potential as anticancer agents and carbonic anhydrase inhibitors. Some of these compounds showed promising results in terms of cytotoxicity and inhibition of carbonic anhydrase, which is significant in cancer therapy (Tuğrak et al., 2019).
  • Cytotoxic Effects in Cancer Cell Lines :

    • Studies were conducted on derivatives of 3(2H)-pyridazinone for their cytotoxic effects in liver and colon cancer cell lines. These compounds showed activity against specific cancer cell lines, highlighting their potential application in cancer treatment (Özdemir et al., 2019).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2/c23-17-5-3-4-16(14-17)15-28-21(29)9-8-19(25-28)22(30)27-12-10-26(11-13-27)20-7-2-1-6-18(20)24/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEAQWGOPXEPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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